2-Propanesulfonamide,N-[(2S)-2,3-dihydro-5-(6-methyl-3-pyridinyl)-1H-inden-2-yl]- 2-Propanesulfonamide,N-[(2S)-2,3-dihydro-5-(6-methyl-3-pyridinyl)-1H-inden-2-yl]-
Brand Name: Vulcanchem
CAS No.:
VCID: VC19767037
InChI: InChI=1S/C18H22N2O2S/c1-12(2)23(21,22)20-18-9-15-7-6-14(8-17(15)10-18)16-5-4-13(3)19-11-16/h4-8,11-12,18,20H,9-10H2,1-3H3/t18-/m0/s1
SMILES:
Molecular Formula: C18H22N2O2S
Molecular Weight: 330.4 g/mol

2-Propanesulfonamide,N-[(2S)-2,3-dihydro-5-(6-methyl-3-pyridinyl)-1H-inden-2-yl]-

CAS No.:

Cat. No.: VC19767037

Molecular Formula: C18H22N2O2S

Molecular Weight: 330.4 g/mol

* For research use only. Not for human or veterinary use.

2-Propanesulfonamide,N-[(2S)-2,3-dihydro-5-(6-methyl-3-pyridinyl)-1H-inden-2-yl]- -

Specification

Molecular Formula C18H22N2O2S
Molecular Weight 330.4 g/mol
IUPAC Name N-[(2S)-5-(6-methylpyridin-3-yl)-2,3-dihydro-1H-inden-2-yl]propane-2-sulfonamide
Standard InChI InChI=1S/C18H22N2O2S/c1-12(2)23(21,22)20-18-9-15-7-6-14(8-17(15)10-18)16-5-4-13(3)19-11-16/h4-8,11-12,18,20H,9-10H2,1-3H3/t18-/m0/s1
Standard InChI Key OCJKHBCJMIOPJS-SFHVURJKSA-N
Isomeric SMILES CC1=NC=C(C=C1)C2=CC3=C(C[C@@H](C3)NS(=O)(=O)C(C)C)C=C2
Canonical SMILES CC1=NC=C(C=C1)C2=CC3=C(CC(C3)NS(=O)(=O)C(C)C)C=C2

Introduction

Chemical Identity and Structural Features

2-Propanesulfonamide,N-[(2S)-2,3-dihydro-5-(6-methyl-3-pyridinyl)-1H-inden-2-yl]- (molecular formula: C₁₈H₂₂N₂O₂S, molecular weight: 330.4 g/mol) is characterized by three critical structural elements:

  • A sulfonamide group (–SO₂NH₂), which enhances water solubility and provides hydrogen-bonding capabilities for target engagement.

  • A chiral indenyl moiety in the (2S)-configuration, which imposes stereochemical specificity for interactions with biological targets.

  • A 6-methyl-3-pyridinyl substituent, contributing aromaticity and potential binding affinity for receptors or enzymes.

The compound’s stereochemistry and substituent positioning distinguish it from related molecules, such as UoS12258, which features a 6-fluoro-3-pyridinyl group instead of the methyl derivative . This structural variation may influence pharmacokinetic properties, including metabolic stability and blood-brain barrier penetration.

Synthesis and Preparation

The synthesis of 2-Propanesulfonamide,N-[(2S)-2,3-dihydro-5-(6-methyl-3-pyridinyl)-1H-inden-2-yl]- typically involves a multi-step process:

  • Chiral Indenyl Intermediate Preparation: The (2S)-indenyl backbone is synthesized via asymmetric catalysis or resolution techniques to ensure enantiomeric purity.

  • Pyridinyl Substitution: A 6-methyl-3-pyridinyl group is introduced through cross-coupling reactions, such as Suzuki-Miyaura coupling, using palladium catalysts.

  • Sulfonamide Formation: The sulfonamide group is appended via nucleophilic substitution or sulfonylation of a primary amine intermediate.

Key challenges include maintaining stereochemical integrity during the indenyl synthesis and optimizing reaction yields for the pyridinyl coupling step. Analytical techniques like chiral HPLC and X-ray crystallography are critical for verifying structural fidelity.

Comparative Analysis with Structural Analogs

To infer potential biological activity, this compound can be compared to UoS12258, a well-characterized AMPA receptor positive allosteric modulator . The table below highlights structural and pharmacological differences:

Feature2-Propanesulfonamide,N-[(2S)-...6-methyl...]UoS12258 (6-fluoro analog)
Pyridinyl Substituent6-methyl6-fluoro
Minimum Effective ConcentrationNot reported10 nM (rat AMPA receptors)
Cognitive EnhancementInferred from structural similarityConfirmed in novel object recognition (NOR) and water maze tests
Safety ProfileNo dataNo significant side effects below 10 mg·kg⁻¹

The methyl group in the pyridinyl ring may alter electronic properties and lipophilicity compared to the fluoro analog, potentially affecting target binding and metabolic pathways.

Future Research Directions

  • In Vitro Profiling: Screen the compound against AMPA receptors and related targets (e.g., NMDA, kainate) to confirm selectivity and potency.

  • Behavioral Models: Evaluate cognitive effects in rodent models of schizophrenia or Alzheimer’s disease, mirroring protocols used for UoS12258 .

  • ADME Studies: Investigate absorption, distribution, metabolism, and excretion properties to guide lead optimization.

  • Analog Synthesis: Explore derivatives with varied substituents (e.g., 6-cyano, 6-methoxy) to establish structure-activity relationships.

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